
3-Methyl-8-(4-methyl-piperazin-1-yl)-7-propyl-3,7-dihydro-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-8-(4-methyl-piperazin-1-yl)-7-propyl-3,7-dihydro-purine-2,6-dione, also known as MPP, is a synthetic compound that has been widely used in scientific research. It is a potent and selective antagonist of the adenosine A1 receptor, which plays an important role in various physiological and pathological processes.
Mécanisme D'action
3-Methyl-8-(4-methyl-piperazin-1-yl)-7-propyl-3,7-dihydro-purine-2,6-dione exerts its effects by binding to the adenosine A1 receptor and blocking its activation by adenosine. Adenosine is an endogenous ligand that binds to the A1 receptor and regulates various physiological processes, including heart rate, blood pressure, and neurotransmitter release. By blocking the A1 receptor, 3-Methyl-8-(4-methyl-piperazin-1-yl)-7-propyl-3,7-dihydro-purine-2,6-dione can modulate these processes and affect various physiological and pathological conditions.
Biochemical and Physiological Effects:
3-Methyl-8-(4-methyl-piperazin-1-yl)-7-propyl-3,7-dihydro-purine-2,6-dione has been shown to have a wide range of biochemical and physiological effects. It has been shown to decrease heart rate and blood pressure, increase cerebral blood flow, and enhance cognitive function. 3-Methyl-8-(4-methyl-piperazin-1-yl)-7-propyl-3,7-dihydro-purine-2,6-dione has also been shown to have neuroprotective effects and to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
3-Methyl-8-(4-methyl-piperazin-1-yl)-7-propyl-3,7-dihydro-purine-2,6-dione has several advantages for lab experiments. It is a potent and selective antagonist of the adenosine A1 receptor, which makes it a valuable tool for investigating the functions of this receptor. 3-Methyl-8-(4-methyl-piperazin-1-yl)-7-propyl-3,7-dihydro-purine-2,6-dione is also relatively stable and easy to handle, which makes it suitable for use in various experimental settings. However, 3-Methyl-8-(4-methyl-piperazin-1-yl)-7-propyl-3,7-dihydro-purine-2,6-dione has some limitations, including its potential toxicity and the need for careful dosing and administration.
Orientations Futures
There are several future directions for research on 3-Methyl-8-(4-methyl-piperazin-1-yl)-7-propyl-3,7-dihydro-purine-2,6-dione. One area of research is the development of new analogs of 3-Methyl-8-(4-methyl-piperazin-1-yl)-7-propyl-3,7-dihydro-purine-2,6-dione that have improved pharmacological properties and selectivity for the adenosine A1 receptor. Another area of research is the investigation of the role of adenosine A1 receptors in various pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer. Finally, further studies are needed to explore the potential therapeutic applications of 3-Methyl-8-(4-methyl-piperazin-1-yl)-7-propyl-3,7-dihydro-purine-2,6-dione and related compounds in these conditions.
Méthodes De Synthèse
3-Methyl-8-(4-methyl-piperazin-1-yl)-7-propyl-3,7-dihydro-purine-2,6-dione can be synthesized by a multi-step process, which involves the reaction of 8-chloro-3-methyl-7-propylxanthine with 1-methyl-4-(4-methylpiperazin-1-yl)piperidine. This reaction yields 3-Methyl-8-(4-methyl-piperazin-1-yl)-7-propyl-3,7-dihydro-purine-2,6-dione as a white powder, which can be purified by recrystallization.
Applications De Recherche Scientifique
3-Methyl-8-(4-methyl-piperazin-1-yl)-7-propyl-3,7-dihydro-purine-2,6-dione has been extensively used in scientific research to study the role of adenosine A1 receptors in various physiological and pathological processes. It has been shown to be a potent and selective antagonist of the adenosine A1 receptor, which makes it a valuable tool for investigating the functions of this receptor. 3-Methyl-8-(4-methyl-piperazin-1-yl)-7-propyl-3,7-dihydro-purine-2,6-dione has been used in studies related to cardiovascular diseases, neurodegenerative disorders, and cancer.
Propriétés
IUPAC Name |
3-methyl-8-(4-methylpiperazin-1-yl)-7-propylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O2/c1-4-5-20-10-11(18(3)14(22)16-12(10)21)15-13(20)19-8-6-17(2)7-9-19/h4-9H2,1-3H3,(H,16,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMOGLAGGQDDNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1N3CCN(CC3)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-8-(4-methyl-piperazin-1-yl)-7-propyl-3,7-dihydro-purine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

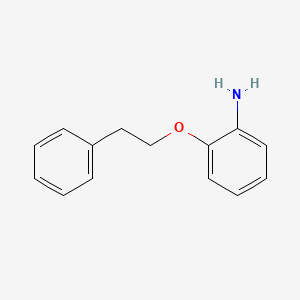

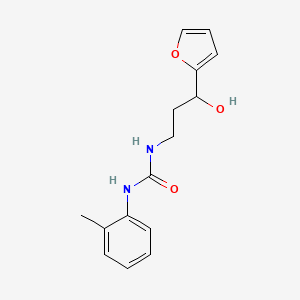

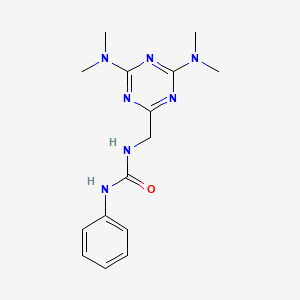
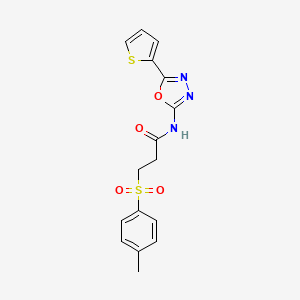
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide](/img/structure/B2738767.png)

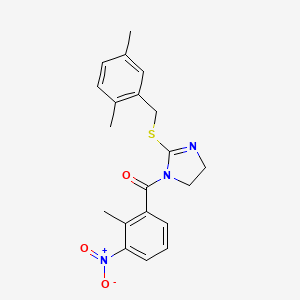
![2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-cyclopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2738772.png)


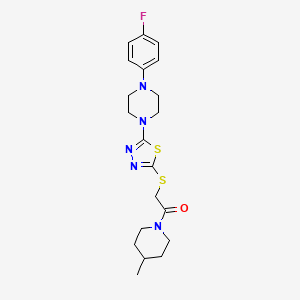
![3-[(4-Bromophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone](/img/structure/B2738780.png)